molecular formula C12H13NO2 B12952289 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one

7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one

Cat. No.: B12952289
M. Wt: 203.24 g/mol
InChI Key: RUJPOCCZXIFCGD-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a methoxy group and a tetrahydro-epiminomethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the tetrahydro-epiminomethano bridge through cyclization reactions, often facilitated by catalysts and specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one involves its interaction with specific molecular targets. The methoxy group and the tetrahydro-epiminomethano bridge play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their functions and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one is unique due to its specific structural features, including the methoxy group and the tetrahydro-epiminomethano bridge

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-methoxy-9-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-10-one

InChI

InChI=1S/C12H13NO2/c1-15-7-2-3-8-9-4-5-11(10(8)6-7)13-12(9)14/h2-3,6,9,11H,4-5H2,1H3,(H,13,14)

InChI Key

RUJPOCCZXIFCGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3CCC2NC3=O

Origin of Product

United States

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